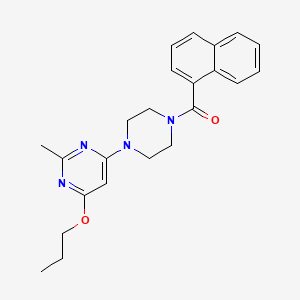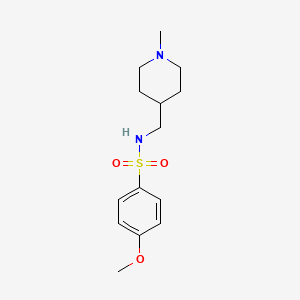
N-Benzyl-4-(5-bromopyrimidin-2-yl)oxypiperidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Benzyl-4-(5-bromopyrimidin-2-yl)oxypiperidine-1-carboxamide, also known as BPOC, is a chemical compound that has been widely used in scientific research. BPOC is a potent and selective inhibitor of the enzyme protein kinase B (PKB), which plays a crucial role in various cellular processes, including cell growth, survival, and metabolism.
Mechanism of Action
N-Benzyl-4-(5-bromopyrimidin-2-yl)oxypiperidine-1-carboxamide inhibits PKB by binding to the enzyme's active site, preventing its activation and subsequent downstream signaling. PKB is a critical mediator of various cellular processes, including cell growth, survival, and metabolism. By inhibiting PKB, N-Benzyl-4-(5-bromopyrimidin-2-yl)oxypiperidine-1-carboxamide disrupts these processes, leading to cell death or reduced cell proliferation.
Biochemical and Physiological Effects:
N-Benzyl-4-(5-bromopyrimidin-2-yl)oxypiperidine-1-carboxamide's inhibition of PKB has various biochemical and physiological effects, depending on the cell type and context. In cancer cells, N-Benzyl-4-(5-bromopyrimidin-2-yl)oxypiperidine-1-carboxamide induces cell death and inhibits tumor growth. In metabolic disorders, N-Benzyl-4-(5-bromopyrimidin-2-yl)oxypiperidine-1-carboxamide improves glucose metabolism and insulin sensitivity, leading to better blood glucose control. In neurological diseases, N-Benzyl-4-(5-bromopyrimidin-2-yl)oxypiperidine-1-carboxamide has been shown to reduce neuroinflammation and improve cognitive function.
Advantages and Limitations for Lab Experiments
N-Benzyl-4-(5-bromopyrimidin-2-yl)oxypiperidine-1-carboxamide's selectivity and potency make it a valuable tool for studying PKB's role in various cellular processes. However, its high cost and limited availability can be a limitation for some labs. Additionally, N-Benzyl-4-(5-bromopyrimidin-2-yl)oxypiperidine-1-carboxamide's effects can vary depending on the cell type and context, making it essential to use caution when interpreting results.
Future Directions
There are several future directions for N-Benzyl-4-(5-bromopyrimidin-2-yl)oxypiperidine-1-carboxamide research, including its potential use as a cancer treatment, its role in metabolic disorders, and its effects on neurological diseases. Additionally, further studies are needed to understand the long-term effects of N-Benzyl-4-(5-bromopyrimidin-2-yl)oxypiperidine-1-carboxamide and its potential side effects. Furthermore, the development of more potent and selective PKB inhibitors could lead to improved treatments for various diseases.
Conclusion:
In conclusion, N-Benzyl-4-(5-bromopyrimidin-2-yl)oxypiperidine-1-carboxamide is a valuable tool for studying PKB's role in various cellular processes. Its selectivity and potency make it a promising drug candidate for cancer treatment, metabolic disorders, and neurological diseases. However, further studies are needed to fully understand its effects and potential side effects. The development of more potent and selective PKB inhibitors could lead to improved treatments for various diseases.
Synthesis Methods
The synthesis of N-Benzyl-4-(5-bromopyrimidin-2-yl)oxypiperidine-1-carboxamide involves the reaction of 5-bromopyrimidine-2-carboxylic acid with benzylamine to form the corresponding benzylamide. The benzylamide is then reacted with 4-(2-chloroethyl)morpholine hydrochloride to yield the desired N-Benzyl-4-(5-bromopyrimidin-2-yl)oxypiperidine-1-carboxamide compound. The synthesis of N-Benzyl-4-(5-bromopyrimidin-2-yl)oxypiperidine-1-carboxamide is a multi-step process that requires careful attention to detail and high purity reagents to ensure the final product's quality.
Scientific Research Applications
N-Benzyl-4-(5-bromopyrimidin-2-yl)oxypiperidine-1-carboxamide has been used in various scientific research applications, including cancer research, metabolic disorders, and neurological diseases. N-Benzyl-4-(5-bromopyrimidin-2-yl)oxypiperidine-1-carboxamide's ability to inhibit PKB makes it a promising drug candidate for cancer treatment, as PKB is often overexpressed in cancer cells, leading to uncontrolled cell growth and survival. N-Benzyl-4-(5-bromopyrimidin-2-yl)oxypiperidine-1-carboxamide has also been shown to improve glucose metabolism and insulin sensitivity, making it a potential treatment for metabolic disorders such as type 2 diabetes. In addition, N-Benzyl-4-(5-bromopyrimidin-2-yl)oxypiperidine-1-carboxamide has been used to study the role of PKB in neurological diseases such as Alzheimer's and Parkinson's disease.
properties
IUPAC Name |
N-benzyl-4-(5-bromopyrimidin-2-yl)oxypiperidine-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19BrN4O2/c18-14-11-19-16(20-12-14)24-15-6-8-22(9-7-15)17(23)21-10-13-4-2-1-3-5-13/h1-5,11-12,15H,6-10H2,(H,21,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZPMKYSRZSXJNE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC=C(C=N2)Br)C(=O)NCC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19BrN4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Benzyl-4-(5-bromopyrimidin-2-yl)oxypiperidine-1-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2,4-difluorophenyl)-5-methyl-2,4-dioxo-3-phenyl-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2388605.png)
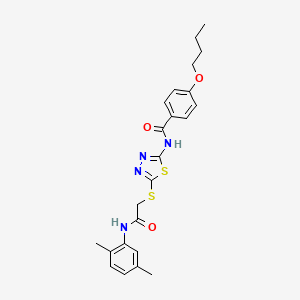
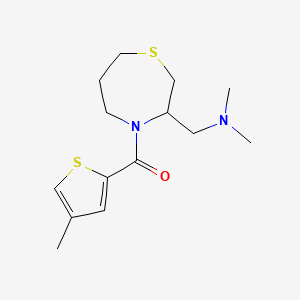
![2-((4-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperazin-1-yl)methyl)-1-methyl-1H-benzo[d]imidazole](/img/structure/B2388608.png)





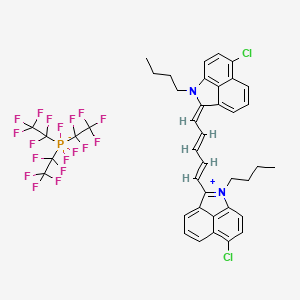
![N-(3-fluorophenyl)-2-((2-(4-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2388621.png)
